1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride
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Overview
Description
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but may have different substituents, leading to variations in biological activity.
5-bromo-1H-pyrrolo[2,3-b]pyridine: The presence of a bromine atom can significantly alter the compound’s reactivity and interactions with biological targets
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h3-4,10H,1-2H2,(H,8,9);1H |
InChI Key |
DEKJACVKWOPPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)O.Cl |
Origin of Product |
United States |
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